5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a benzothiazole moiety, an ethoxy group, and a pyrrole ring
Preparation Methods
The synthesis of 5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with an aldehyde, followed by cyclization and further functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like halides or amines.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Scientific Research Applications
5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrole-based molecules. Compared to these, 5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 6-Ethoxy-1,3-benzothiazole-2-amine
- 2-Phenylpyrrole derivatives
- Other benzothiazole-based compounds .
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C21H19N3O3S/c1-2-27-16-9-6-10-17-18(16)22-21(28-17)23-11-14-15(12-23)20(26)24(19(14)25)13-7-4-3-5-8-13/h3-10,14-15H,2,11-12H2,1H3 |
InChI Key |
LGLGHIFLAMBSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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